molecular formula C13H15ClN2 B11874973 6-Chloro-3-isopropyl-2-methylquinolin-4-amine

6-Chloro-3-isopropyl-2-methylquinolin-4-amine

Cat. No.: B11874973
M. Wt: 234.72 g/mol
InChI Key: HEMHHNQQATWOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-isopropyl-2-methylquinolin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-3-isopropyl-2-methylquinolin-4-amine include other quinoline derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the chloro, isopropyl, and methyl groups.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

6-chloro-2-methyl-3-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16)

InChI Key

HEMHHNQQATWOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)N)C(C)C

Origin of Product

United States

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